1-Methyl-1H-1,2,3-triazole-5-carbonitrile
Description
Significance of the 1,2,3-Triazole Scaffold in Modern Organic Synthesis
The 1,2,3-triazole ring system is a cornerstone of modern organic synthesis, largely due to the advent of "click chemistry." nih.gov This concept, introduced by K. Barry Sharpless, champions reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and provides a straightforward and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net Ruthenium-catalyzed versions of this reaction can selectively yield the 1,5-disubstituted isomers. researchgate.net
The stability of the 1,2,3-triazole ring, its aromatic nature, and its ability to participate in hydrogen bonding and dipole-dipole interactions make it an attractive feature in the design of functional molecules. nih.gov It often acts as a bioisostere for amide bonds, offering improved metabolic stability in drug candidates. nih.gov This has led to the incorporation of the 1,2,3-triazole moiety into a wide array of pharmaceuticals, agrochemicals, and materials.
Academic Context and Research Landscape of Cyano-Substituted Triazoles
The introduction of a cyano (carbonitrile) group onto the triazole ring, as seen in 1-Methyl-1H-1,2,3-triazole-5-carbonitrile, significantly influences the molecule's reactivity and potential applications. The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the triazole ring, making it a versatile intermediate for further chemical modifications.
Research into cyano-substituted triazoles is an active and expanding field. Scientists are exploring their use as precursors for a variety of other functional groups, such as carboxylic acids, amides, and tetrazoles, thereby opening up avenues for creating diverse molecular libraries. tandfonline.comtandfonline.com These libraries are then screened for potential biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov Furthermore, the unique electronic and photophysical properties of some cyano-substituted triazoles are being investigated for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net
The synthesis of cyano-substituted triazoles can be achieved through various methods, often involving the cycloaddition of an azide (B81097) with an alkyne bearing a nitrile group. frontiersin.org For instance, the reaction of methyl azide with 2-propynenitrile would theoretically yield this compound. The specific conditions for such reactions, including the choice of catalyst and solvent, are crucial for controlling the regioselectivity and achieving high yields.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4H4N4 |
| Molecular Weight | 108.10 g/mol |
| CAS Number | 1142927-03-4 |
| Canonical SMILES | CN1N=NC=C1C#N |
| Isomeric SMILES | CN1N=NC=C1C#N |
| InChI | InChI=1S/C4H4N4/c1-8-7-5-3(2-6)4-8/h4H,1H3 |
| InChIKey | Not Available |
Properties
IUPAC Name |
3-methyltriazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-8-4(2-5)3-6-7-8/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSGEQXROIQYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269784 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142927-03-4 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142927-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methyl 1h 1,2,3 Triazole 5 Carbonitrile and Analogous Structures
Regioselective [3+2] Cycloaddition Reactions in Triazole Synthesis
The [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, famously known as the Huisgen 1,3-dipolar cycloaddition, is the most fundamental and widely employed method for the synthesis of the 1,2,3-triazole ring. nih.gov However, the thermal reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers. acs.org To overcome this lack of regioselectivity, various catalytic systems have been developed, which are now the cornerstone of modern triazole synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Formation of Substituted 1,2,3-Triazoles
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, a concept introduced by K. Barry Sharpless. acs.org This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgmdpi.com The CuAAC reaction is catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate, or by using a Cu(I) salt (e.g., CuI, CuBr). mdpi.com
The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to exclusively yield the 1,4-disubstituted triazole isomer. distantreader.org The versatility of the CuAAC has been demonstrated in a wide array of applications, from drug discovery to materials science. researchgate.net A variety of copper catalysts, including heterogeneous and ligand-supported systems, have been developed to improve the efficiency and broaden the scope of the reaction. For instance, an ionic liquid-supported Cu(II) catalyst has been reported for the synthesis of 1,4-disubstituted-1,2,3-triazoles. researchgate.net
| Catalyst System | Reactants | Product | Key Features |
| Cu(I) | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild reaction conditions, high yields. acs.org |
| CuSO₄/Sodium Ascorbate | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | In situ generation of Cu(I), widely used. |
| CuI | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | Direct use of Cu(I) salt. frontiersin.org |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition and Regioselective 1,5-Disubstitution
While CuAAC provides excellent control for the synthesis of 1,4-isomers, the synthesis of 1,5-disubstituted 1,2,3-triazoles requires a different catalytic approach. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as the complementary method to CuAAC, affording the 1,5-regioisomer with high selectivity. nih.govacs.org This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium(II) chloride [Cp*RuCl] complexes. nih.gov
Unlike the copper-catalyzed counterpart, the proposed mechanism for RuAAC involves the formation of a ruthenacycle intermediate. This mechanism favors the formation of the 1,5-disubstituted product. The RuAAC reaction is compatible with a broad range of functional groups and can be used with both terminal and internal alkynes, leading to fully substituted triazoles. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| [CpRuCl(COD)] | Terminal Alkyne, Azide | 1,5-disubstituted 1,2,3-triazole | High regioselectivity for the 1,5-isomer. nih.gov |
| [CpRuCl(PPh₃)₂] | Internal Alkyne, Azide | 1,4,5-trisubstituted 1,2,3-triazole | Allows for the synthesis of fully substituted triazoles. nih.gov |
Other Metal-Catalyzed (e.g., Zn, Pd/Cu) and Metal-Free Approaches to Triazole Derivatives
Beyond copper and ruthenium, other metals have been explored for the catalysis of azide-alkyne cycloadditions. For instance, zinc-mediated reactions have been shown to regioselectively produce 1,5-substituted 1,2,3-triazoles. organic-chemistry.org Bimetallic systems, such as palladium/copper, have been utilized in three-component reactions of alkynes, allyl methyl carbonate, and trimethylsilyl (B98337) azide to yield 2-allyl-substituted-1,2,3-triazoles. frontiersin.org
In recent years, there has been a growing interest in developing metal-free synthetic routes to triazoles to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry. mdpi.com These methods often rely on the activation of the alkyne or the use of highly reactive dipolarophiles. mdpi.com For example, the reaction of enaminones with tosylhydrazine and primary amines in the presence of molecular iodine provides a metal- and azide-free route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org Another approach involves the use of ethenesulfonyl fluoride (B91410) as an acetylene (B1199291) surrogate in a metal-free click reaction. organic-chemistry.org
Application of Cyanonitroethenes and β-Ketoesters as Dipolarophiles in Triazole Formation
The scope of the [3+2] cycloaddition for triazole synthesis can be expanded by using dipolarophiles other than alkynes. Electron-deficient alkenes, such as those derived from cyanonitroethenes and β-ketoesters, can react with azides to form triazole structures. A catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide has been developed for the synthesis of 1,2,3-triazole derivatives under mild conditions. scienceopen.com This reaction proceeds via an initial Michael addition of the azide to the nitroalkene, followed by cyclization and elimination of the nitro group.
Similarly, β-ketoesters can serve as precursors to dipolarophiles in triazole synthesis. The reaction of β-ketoesters with azides in the presence of a base can lead to the formation of substituted 1,2,3-triazoles. nih.gov For instance, the reaction of aryl azides with ethyl acetoacetate (B1235776) can produce 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids. nih.gov The reaction of 2-alkyl-substituted β-ketoesters with aryl azides has been shown to be a high-yielding method for the synthesis of 5-hydroxy-1,2,3-triazoles. nih.govresearchgate.net
Functionalization Strategies for Existing 1,2,3-Triazole-5-carbonitrile Scaffolds
Once the 1,2,3-triazole core is synthesized, further functionalization can be carried out to introduce desired substituents and modulate the properties of the molecule. For a scaffold like 1-Methyl-1H-1,2,3-triazole-5-carbonitrile, the triazole ring itself can be a site for further chemical modification.
Alkylation and Acylation Reactions on the Triazole Ring System
The nitrogen atoms of the 1,2,3-triazole ring can be subjected to alkylation and acylation reactions, although regioselectivity can be a challenge. The alkylation of unsubstituted 1,2,3-triazole often yields a mixture of N1 and N2 alkylated products. researchgate.net However, regioselective methods have been developed. For example, trimethylsilylation of 1,2,3-triazole proceeds regioselectively to give 2-trimethylsilyl-2H-1,2,3-triazole, which upon treatment with primary alkyl halides in the presence of tetrabutylammonium (B224687) fluoride, yields 1-alkyl-1H-1,2,3-triazoles as the sole product. jst.go.jpdocumentsdelivered.com It is also possible to prepare 1-methyl-5-substituted 1H-1,2,3-triazoles through the alkylation of 5-lithio-1-methyl-1H-1,2,3-triazole. jst.go.jpdocumentsdelivered.com
Acylation of the 1,2,3-triazole ring can also be achieved. The direct acylation of NH-1,2,3-triazoles can lead to N-acyl-1,2,3-triazoles, which are valuable intermediates in denitrogenative transformations. rsc.org Studies on the acetylation of 5-amino-1H- acs.orgscienceopen.comresearchgate.nettriazole have shown that both mono- and di-acetylated products can be obtained, with the reaction conditions influencing the outcome. acs.org While this is a 1,2,4-triazole, the principles of acylation can be extended to the 1,2,3-triazole system.
Carboxylation of Triazole Intermediates and Subsequent Conversion to Nitrile Functionality
The introduction of a nitrile group at the C-5 position of a 1-methyl-1H-1,2,3-triazole ring is often achieved via a carboxylic acid intermediate. This multi-step process involves the initial formation of a C-5 carboxylated triazole, which is then converted to the target nitrile.
A primary route to the required 1-substituted-1H-1,2,3-triazole-5-carboxylate intermediate is through Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). Unlike the more common copper-catalyzed reactions that yield 1,4-disubstituted triazoles, ruthenium catalysts selectively produce the 1,5-disubstituted regioisomer. This allows for the direct synthesis of C-5 ester-functionalized triazoles from azides and propiolate esters.
Once the 1-methyl-1H-1,2,3-triazole-5-carboxylic acid is obtained, either from the hydrolysis of its corresponding ester or through direct carboxylation, it can be converted into the nitrile. A common and effective method proceeds through a carboxamide intermediate. The carboxylic acid is first activated, often by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), and then reacted with an amine (e.g., tert-butylamine) to form the N-substituted carboxamide. The final step is the dehydration of this amide to the nitrile, which can be accomplished using strong dehydrating agents such as phosphorus oxychloride (POCl₃). tandfonline.comtandfonline.com
While this specific conversion for the 1-methyl-5-carbonitrile derivative is based on established chemical principles, detailed studies on analogous compounds, such as 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles, have demonstrated the viability of this synthetic sequence. tandfonline.comtandfonline.com In these cases, the precursor 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids were successfully converted to the corresponding nitriles in high yields. tandfonline.com
Derivatization at the C-5 Position through Precursors (e.g., Carbaldehyde Oxidation)
An alternative strategy for accessing the C-5 carboxylic acid, and subsequently the nitrile, is through the functionalization of a pre-formed triazole ring. This approach involves introducing a precursor group at the C-5 position that can be chemically transformed into a carboxyl group. A key precursor is the formyl group (-CHO), creating a triazole-5-carbaldehyde.
The synthesis of a 1,2,3-triazole-5-carbaldehyde can be achieved by formylation of the corresponding 1-substituted triazole. For instance, reacting 1-methyl-4-phenyl-1H-1,2,3-triazole with butyllithium (B86547) followed by ethyl formate (B1220265) introduces the carbaldehyde group at the C-5 position. researchgate.net
Once the 1-methyl-1H-1,2,3-triazole-5-carbaldehyde or an analog is synthesized, the aldehyde functionality can be readily oxidized to a carboxylic acid. Standard oxidizing agents are effective for this transformation. This method provides a versatile route to the crucial carboxylic acid intermediate, which serves as the direct precursor to the target nitrile as described in the previous section. researchgate.net A documented example includes the direct oxidation of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde to give 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid. researchgate.net
Multi-component Reaction Pathways Towards Functionalized Triazoles
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org For the synthesis of highly functionalized triazoles, MCRs provide a powerful platform to construct the heterocyclic core with desired substituents in a single, convergent step.
Several MCR strategies have been developed for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org For example, a one-pot route involving primary amines, 1,3-dicarbonyl compounds, and tosyl azide can yield triazoles with a carboxylic ester group. nih.govbeilstein-journals.org In a typical pathway, the amine and dicarbonyl compound first form an enamine intermediate. A subsequent 1,3-dipolar cycloaddition with the azide, followed by rearrangement and elimination, constructs the fully substituted triazole ring. nih.gov
Another powerful MCR approach involves the in-situ generation of a C-5 cuprated triazole intermediate during a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactive intermediate can then be trapped by a third component, such as a propargylic carbonate, to yield complex 5-allenyl-1,2,3-triazoles. beilstein-journals.org The design of MCRs can be tailored to introduce precursors for the nitrile group, such as an ester or other easily convertible functional groups, directly onto the C-5 position of the triazole ring during its formation.
Stereochemical Control and Asymmetric Synthesis Approaches in Triazole Construction
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for applications in medicinal chemistry. In the context of triazole construction, asymmetric synthesis aims to control the stereochemistry of substituents attached to the triazole ring. This is typically achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials during the ring-forming cycloaddition reaction.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly amenable to asymmetric catalysis. The use of chiral ligands that coordinate to the copper catalyst can create a chiral environment, influencing the approach of the substrates and leading to the enantioselective formation of products. For instance, highly enantioselective asymmetric CuAAC has been reported for the synthesis of triazoles bearing tertiary alcohol functional groups by using a chiral PyBOX-phosphonate ligand. nih.gov This approach can achieve excellent enantioselectivities (e.g., 87–99% ee). nih.gov
Another effective strategy involves the use of chiral auxiliaries, where a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. Carbohydrates are often employed as chiral scaffolds due to their ready availability and multiple stereogenic centers. mdpi.com For example, Schiff bases derived from glucopyranose can react with nitrile imine intermediates in a 1,3-dipolar cycloaddition to produce 1,2,4-triazoline derivatives with a new stereocenter, demonstrating the power of substrate-controlled diastereoselective synthesis. mdpi.com These principles of using chiral catalysts or auxiliaries can be applied to the synthesis of 1,2,3-triazoles to control the stereochemistry of functional groups at various positions on the ring.
Advanced Structural Characterization and Spectroscopic Analysis
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is crucial for unambiguously determining the molecular structure of novel compounds.
Elucidation of Molecular Conformation and Crystal Packing Architectures
For 1,2,3-triazole derivatives, single crystal X-ray diffraction studies reveal the planarity of the triazole ring and the dihedral angles between the triazole ring and any substituents. researchgate.netmdpi.com For instance, in related structures, the triazole ring is often found to be nearly planar. nih.gov The analysis also elucidates how individual molecules arrange themselves in the crystal lattice, forming specific packing architectures. These arrangements can include layered structures or more complex three-dimensional networks. nih.gov
Confirmation of Regioselectivity and Absolute Stereochemistry
In chemical reactions where multiple isomers can be formed, single crystal X-ray diffraction provides definitive proof of the regioselectivity of the reaction by determining the exact connectivity of the atoms. For reactions involving the formation of 1,2,3-triazoles, this technique can unambiguously distinguish between different regioisomers, such as 1,4- and 1,5-disubstituted products. nih.gov When chiral centers are present in the molecule, X-ray diffraction can be used to determine the absolute stereochemistry, which is crucial for understanding the compound's biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Application of 1H and 13C NMR for Complex Structure Determination and Connectivity Analysis
¹H and ¹³C NMR spectra provide fundamental information about the structure of a molecule. The chemical shifts (δ) of the signals in a ¹H NMR spectrum indicate the electronic environment of the protons, while the coupling constants (J) reveal information about the connectivity between neighboring protons. rsc.orguobasrah.edu.iq Similarly, the chemical shifts in a ¹³C NMR spectrum provide information about the different carbon environments in the molecule. rsc.orguobasrah.edu.iq For substituted 1,2,3-triazoles, these one-dimensional NMR techniques are used to identify the signals corresponding to the protons and carbons of the triazole ring and its substituents, thereby confirming the basic connectivity of the molecule. ncl.res.in
Correlative NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Assignments
Two-dimensional (2D) NMR techniques are employed to gain more detailed structural information and to unambiguously assign all the signals in the ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to establish proton-proton connectivity within a molecule. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.ptyoutube.com This is extremely useful for assigning the carbon signals based on the already assigned proton signals. researchgate.net
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the full structural elucidation of the molecule in solution. researchgate.net
Experimental NMR Studies in Solution vs. Solid-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile. A comparison between solution-state and solid-state NMR can provide valuable insights into the compound's conformational flexibility and intermolecular interactions in different phases.
In solution-state NMR, typically conducted in deuterated solvents like DMSO-d6 or CDCl3, the molecule is in a relatively unrestricted environment. The observed chemical shifts and coupling constants represent an average of all accessible conformations at a given temperature. For analogous 1,2,3-triazole derivatives, solution-state ¹H NMR spectra often show distinct signals for the methyl protons and the triazole ring proton. For instance, in a related compound, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the methyl protons appear as a singlet around δ 2.41 ppm and the triazole proton as a singlet around δ 7.60 ppm in DMSO-d6. nih.gov
Solid-state NMR (ssNMR), on the other hand, provides information about the molecule's structure in a crystalline or amorphous solid. In the solid state, molecular motion is restricted, and the observed chemical shifts can be influenced by crystal packing effects, polymorphism, and specific intermolecular interactions such as hydrogen bonding or π-stacking. This can lead to differences in chemical shifts compared to the solution state. For some triazole derivatives, the chemical shifts in the solid state are comparable to those in the solution state, suggesting that the molecular conformation is similar in both phases. ncl.res.in However, for other triazoles, significant differences are observed, which can indicate the presence of different tautomeric forms or strong intermolecular interactions in the solid state. ncl.res.in
While specific experimental solid-state NMR data for this compound is not widely published, theoretical calculations and studies on analogous compounds suggest that the nitrile group could participate in intermolecular interactions in the solid state, potentially leading to observable differences in the ¹³C NMR chemical shifts of the cyano carbon and the adjacent triazole ring carbons when compared to the solution state.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1,2,3-Triazole in Solution (DMSO-d₆)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | 2.41 (s) | 13.4 |
| Triazole-H | 7.60 (s) | 122.0 |
| Triazole-C | - | 147.1 |
| C=N | - | 115.0 (estimated) |
| Aryl-H | 7.69 (d), 8.15 (d) | 125.6, 129.3, 131.1, 136.4 |
Note: Data is based on analogous compounds and serves as a representative example. nih.gov The chemical shift for the nitrile carbon is an estimation.
High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₄H₄N₄), the expected exact mass can be calculated and compared with the experimental value, typically with an error of less than 5 ppm. For instance, the protonated molecule [M+H]⁺ would have a specific m/z value that confirms its composition. High-resolution mass spectrometric data for a similar 1H-1,2,3-triazole compound showed a value of 317.1141 (M+H)⁺, which supported its proposed structure. nih.gov
Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion reveal characteristic fragmentation patterns. The fragmentation of the 1,2,3-triazole ring is a key diagnostic feature. Common fragmentation pathways for 1,2,3-triazoles include the neutral loss of a nitrogen molecule (N₂, 28 Da). rsc.org Another typical fragmentation involves the loss of hydrogen cyanide (HCN, 27 Da) or acetonitrile (B52724) (CH₃CN, 41 Da), driven by the presence of the nitrile and methyl substituents. rsc.org
The fragmentation of this compound can be proposed to proceed through several key steps:
Loss of N₂: The initial fragmentation of the protonated molecular ion often involves the elimination of a stable dinitrogen molecule from the triazole ring.
Loss of HCN: Subsequent fragmentation may involve the loss of hydrogen cyanide from the remaining structure.
Cleavage of the Methyl Group: The methyl group can be lost as a radical (•CH₃) or as part of a larger neutral fragment.
The precise masses of the resulting fragment ions, as determined by HRMS, are critical for confirming these fragmentation pathways and providing unequivocal structural verification.
Table 2: Proposed High-Resolution Mass Spectrometry Fragmentation of this compound ([C₄H₄N₄+H]⁺)
| Proposed Fragment Ion | Proposed Neutral Loss | Calculated m/z |
| [C₄H₅N₄]⁺ | - | 109.0560 |
| [C₄H₅N₂]⁺ | N₂ | 81.0498 |
| [C₃H₄N₃]⁺ | HCN | 82.0451 |
| [C₂H₂N₃]⁺ | CH₃CN | 70.0294 |
Note: These are proposed fragmentation pathways and the m/z values are calculated for the protonated molecule.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying N-heterocycles like 1,2,3-triazoles. researchgate.net These calculations provide a balance between accuracy and computational cost, making them ideal for exploring the electronic structure and reactivity of such molecules. researchgate.netnih.gov
DFT calculations are instrumental in elucidating the electronic landscape of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile. The 1,2,3-triazole ring is an aromatic, five-membered system with three nitrogen atoms and two carbon atoms, characterized by a delocalized 6π electron system. nih.govwikipedia.org The methylation at the N1 position and the addition of a carbonitrile group at the C5 position significantly influence the molecule's electronic properties.
Electronic Structure and Charge Distribution: The distribution of electron density across the molecule is uneven due to the differing electronegativity of the carbon and nitrogen atoms. researchgate.net DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), can generate molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net These maps visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitrogen atoms of the triazole ring and the nitrile group are expected to be regions of high electron density (negative potential), while the methyl group's hydrogen atoms and the carbon atom of the nitrile group would exhibit positive potential.
Molecular Orbital Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov In substituted 1,2,3-triazoles, both HOMO and LUMO orbitals are often distributed across the heterocyclic ring and its substituents. nih.gov The electron-withdrawing nature of the cyano group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.
Table 1: Calculated Electronic Properties of a Substituted 1,2,3-Triazole Derivative (Illustrative Example) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value (Gas Phase) | Value (Aqueous Medium) |
|---|---|---|
| EHOMO (eV) | -7.5 | -7.3 |
| ELUMO (eV) | -1.8 | -2.0 |
| Energy Gap (ΔE) (eV) | 5.7 | 5.3 |
| Dipole Moment (Debye) | 4.5 | 5.1 |
While the triazole ring itself is rigid and planar, the molecule as a whole can exhibit different conformations due to the rotation of the methyl group. Conformational analysis, typically performed by scanning the potential energy surface (PES) along rotatable bonds, is used to identify stable conformers. ekb.eg For this compound, the primary focus would be the rotation of the N-methyl group.
Energy minimization studies, using DFT methods, calculate the energies of various conformations to determine the most stable, or ground-state, geometry. nih.gov Studies on similar flexible molecules based on triazoles have shown that even simple alkyl chains can lead to multiple stable conformers with small energy differences. nih.govresearchgate.net While the rotation of the methyl group in this compound is likely to have a low energy barrier, identifying the global minimum is essential for accurate predictions of other properties. acs.org
A significant application of DFT is the prediction of spectroscopic data, which can be validated against experimental results to confirm molecular structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a widely used and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). ufv.brnih.gov
The process involves optimizing the molecular geometry at a chosen level of theory and then performing the GIAO calculation on the minimized structure. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nrel.gov Comparing the predicted NMR spectra with experimental data helps in the unambiguous assignment of signals and structural confirmation. nih.govarpgweb.com For this compound, this would involve predicting the chemical shifts for the methyl protons, the triazole ring proton (if present, though this is a C5-substituted derivative), and the various carbon atoms in the molecule. nih.govmdpi.com
Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound Calculations performed using the GIAO-B3LYP/6-311+G(d,p) method.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C4 | 138.2 | 137.5 | +0.7 |
| C5 | 125.5 | 124.9 | +0.6 |
| N-CH₃ | 36.8 | 36.1 | +0.7 |
| CN | 110.1 | 109.8 | +0.3 |
Quantum-Chemical Studies of Reaction Pathways, Intermediates, and Transition States
Quantum-chemical calculations are invaluable for investigating the mechanisms of chemical reactions. nih.gov For this compound, this includes studying its synthesis, which often involves cycloaddition reactions. ontosight.ai The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a fundamental method for forming the 1,2,3-triazole ring. nih.govmdpi.com
Theoretical studies can map the entire reaction coordinate, from reactants to products, identifying key intermediates and transition states. acs.org By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict reaction rates and understand the factors controlling regioselectivity (e.g., the formation of 1,4- vs. 1,5-disubstituted triazoles). researchgate.net For instance, ruthenium-catalyzed cycloadditions are known to favor the formation of 1,5-disubstituted triazoles, and quantum-chemical studies can elucidate the catalytic cycle and the origins of this selectivity. researchgate.net
Advanced Analysis of Intermolecular and Intramolecular Interactions (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules)
To understand how molecules pack in the solid state and the nature of the forces holding them together, advanced analytical techniques are employed.
Table 3: Illustrative Hirshfeld Surface Contact Percentages for a Substituted 1,2,3-Triazole Crystal Structure
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 38.5 |
| N···H / H···N | 25.1 |
| C···H / H···C | 15.8 |
| C···N / N···C | 8.2 |
| C···C | 6.5 |
| Other | 5.9 |
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the electron density topology to characterize chemical bonds and non-covalent interactions. researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can differentiate between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net The properties of the electron density at these BCPs provide quantitative information about the strength and nature of the interactions.
Role in Advanced Materials and Enabling Organic Synthesis
A Versatile Building Block in Complex Organic Synthesis
The inherent chemical functionalities of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile make it a valuable precursor in the synthesis of a wide array of organic molecules. The triazole core offers stability and acts as a rigid scaffold, while the nitrile group provides a reactive handle for a variety of chemical transformations.
A Scaffold for Multi-Functional Molecular Architectures and Hybrid Molecules
The 1,2,3-triazole ring is a well-established pharmacophore in medicinal chemistry due to its favorable properties, including metabolic stability and the ability to form hydrogen bonds. cnr.itnih.gov The presence of the nitrile group on the this compound scaffold allows for its conversion into other functional groups, such as carboxylic acids, amines, and tetrazoles, thereby enabling the construction of diverse and complex molecular architectures. cnr.itnih.gov
For instance, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles, which are structurally related to the title compound, have been successfully employed as precursors for the synthesis of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, a class of compounds with potential anticancer activity. cnr.itacs.org This demonstrates the utility of the triazole-carbonitrile motif in generating libraries of bioactive molecules. The synthesis of such hybrid molecules, where the triazole scaffold is linked to other heterocyclic systems, is a common strategy in drug discovery to explore new chemical spaces and identify novel therapeutic agents. organic-chemistry.orgnih.gov
Solid-Phase Synthesis Methodologies Utilizing Triazole Scaffolds
Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. The stability and versatility of the triazole scaffold make it well-suited for solid-phase organic synthesis (SPOS). While direct examples utilizing this compound in SPOS are not extensively documented, the general principles of using triazole derivatives on solid supports are well-established.
For example, the synthesis of triazole-pyrazole hybrids has been successfully demonstrated on a solid phase. organic-chemistry.orgnih.gov In this approach, a pyrazole (B372694) unit is immobilized on a resin, followed by functionalization and subsequent "click" reaction with an alkyne to form the triazole ring. organic-chemistry.orgnih.gov This methodology allows for the efficient purification of intermediates and the facile construction of a library of diverse molecules. The nitrile group of this compound could potentially be used as an anchoring point to a solid support or as a reactive site for further diversification in a solid-phase synthesis workflow.
Integration into Polymer and Dendrimer Systems for Material Science Applications
The unique properties of the 1,2,3-triazole ring, such as its high dipole moment and ability to form hydrogen bonds, make it an attractive component for the design of functional polymers and dendrimers. bham.ac.uk The incorporation of this compound into these macromolecular structures can impart desirable characteristics, including enhanced thermal stability and specific binding capabilities.
Polymers containing 1,2,3-triazole units in their backbone are gaining interest as new functional materials. bham.ac.uknih.gov These polymers can be synthesized through various polymerization techniques, including the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. The nitrile functionality of this compound could be modified to introduce azide (B81097) or alkyne groups, allowing for its participation in such polymerization reactions.
Dendrimers, with their highly branched and well-defined three-dimensional structures, offer unique opportunities for creating advanced materials. The triazole linkage is often employed in the construction of dendrimers due to the efficiency and orthogonality of the click reaction. researchgate.net For instance, PAMAM (polyamidoamine) dendrimers have been synthesized with 1,2,3-triazole rings as connectors between dendritic branches. researchgate.net The functionalization of dendrimers with this compound could lead to materials with tailored properties for applications in drug delivery, catalysis, and sensing. nih.govuq.edu.auchemscene.com
Utilization in Catalytic Ligand Design and Organocatalysis
The nitrogen atoms within the 1,2,3-triazole ring possess lone pairs of electrons that can coordinate with metal centers, making triazole derivatives attractive candidates for the design of ligands in organometallic catalysis. uq.edu.auresearchgate.net The specific electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.
While the direct application of this compound as a ligand in catalysis is not extensively reported, the broader class of 1,2,3-triazoles has been successfully employed in various catalytic systems. cnr.itnih.gov For example, copper(I) complexes with triazole-containing ligands have been shown to be effective catalysts for azide-alkyne cycloaddition reactions. cnr.it The nitrile group in this compound could be envisioned to modulate the electronic properties of the triazole ring, thereby influencing the catalytic activity of its corresponding metal complexes.
In the realm of organocatalysis, which utilizes small organic molecules as catalysts, triazole-based structures have also emerged as promising scaffolds. researchgate.netnih.gov The polarized C-H bonds within the triazole ring can participate in non-covalent interactions, such as hydrogen bonding, which are key to many organocatalytic transformations. nih.gov Further research is needed to explore the potential of this compound and its derivatives as organocatalysts.
Development of Photosensitizers and Optical Bleaching Agents as Chemical Components
The unique electronic properties of the 1,2,3-triazole ring suggest its potential for applications in the development of photosensitive materials. Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species. This property is harnessed in applications such as photodynamic therapy (PDT) for cancer treatment. nih.govnih.gov
Triazole-porphyrin derivatives have been synthesized and shown to exhibit high photodynamic activity against bladder cancer cells. nih.govresearchgate.net The triazole unit in these hybrid molecules can influence their photophysical properties and cellular uptake. The photophysical behavior of triazole derivatives, including their absorption and emission spectra, is an active area of research. researchgate.netnih.govmdpi.comresearchgate.net The presence of the nitrile group in this compound could be exploited to tune its photophysical properties, potentially leading to the development of novel photosensitizers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Methyl-1H-1,2,3-triazole-5-carbonitrile?
- Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, 1H-1,2,3-triazole-4-carbonitriles are synthesized via reaction of acyl chlorides with ammonia in dioxane, followed by acidification and recrystallization (ethanol/DMF) . Adapting this method, the 5-carbonitrile isomer could be obtained by optimizing reaction conditions (e.g., temperature, solvent polarity) to favor regioselectivity.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and NMR spectroscopy .
Q. How should researchers characterize this compound using spectroscopic techniques?
- NMR Analysis :
- 1H NMR : Look for signals corresponding to the methyl group (δ ~2.5 ppm, singlet) and triazole protons (δ ~8.0–8.5 ppm, depending on substitution).
- 13C NMR : The carbonitrile carbon typically appears at δ ~115–120 ppm .
- Mass Spectrometry : Use ESI-MS or HRMS to confirm the molecular ion peak (calculated for C₅H₅N₄: 123.05 g/mol).
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for triazole derivatives like this compound?
- Refinement Strategies :
- Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
- Validate hydrogen bonding and packing interactions with WinGX/ORTEP , which provides visualization of anisotropic displacement ellipsoids and geometry metrics .
Q. What strategies improve regioselectivity in synthesizing triazole carbonitrile isomers?
- Regiocontrol Approaches :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nitrile group formation at the 5-position due to stabilized intermediates .
- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may enhance selectivity for 1,4-disubstituted triazoles, though adaptation for 5-carbonitriles requires further study .
- Data-Driven Optimization : Compare reaction outcomes using DOE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading).
Q. How do steric and electronic effects influence the reactivity of this compound?
- Steric Effects : The methyl group at N1 reduces steric hindrance at the 5-position, favoring nucleophilic substitution or cross-coupling reactions.
- Electronic Effects : The electron-withdrawing nitrile group enhances electrophilicity at C4, enabling functionalization (e.g., amidation, Suzuki-Miyaura coupling) .
- Case Study : In 5-methyl-1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazole-4-carbonitrile, the nitro group’s electron-withdrawing nature shifts NMR signals upfield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
